AcrB-IN-2 Synergistic Potentiation of Minocycline: 4-Fold MIC Reduction at 64 μg/mL [1]
AcrB-IN-2 (compound G6) exhibits antibacterial synergism with minocycline (MIN) in E. coli, reducing the minimum inhibitory concentration (MIC) of MIN by 4-fold to 64 μg/mL when co-administered at concentrations ranging from 8–128 μg/mL [1]. In the same study, other benzochromene analogs such as compound G2 showed weaker or no synergistic effect, underscoring that the observed potentiation is compound-specific rather than a class-wide property [1].
| Evidence Dimension | Minocycline MIC Reduction (Fold Change) |
|---|---|
| Target Compound Data | 4-fold reduction (MIC reduced to 64 μg/mL) |
| Comparator Or Baseline | Compound G2 (structurally related benzochromene analog): no significant synergistic effect reported [1] |
| Quantified Difference | AcrB-IN-2 produces 4-fold MIC reduction; comparator G2 produces negligible reduction [1] |
| Conditions | E. coli strains; checkerboard synergy assay; AcrB-IN-2 tested at 8–128 μg/mL [1] |
Why This Matters
The 4-fold MIC reduction demonstrates functional efflux pump inhibition that directly translates to enhanced antibiotic susceptibility, a critical metric for prioritizing compounds in antibacterial potentiation research.
- [1] Guo T, et al. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance. Eur J Med Chem. 2023 Mar 5;249:115148. View Source
